molecular formula C13H17ClN2O4S B2712104 2-Chloro-1-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 925397-35-9

2-Chloro-1-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one

Cat. No.: B2712104
CAS No.: 925397-35-9
M. Wt: 332.8
InChI Key: KADYJZKMMKSOLG-UHFFFAOYSA-N
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Description

Chemical Structure & Properties
2-Chloro-1-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one (CID 2051940) is a piperazine derivative with a 4-methoxybenzenesulfonyl group at the 4-position of the piperazine ring and a chloroacetyl moiety at the 1-position. Its molecular formula is C₁₃H₁₇ClN₂O₄S, with a molecular weight of 346.83 g/mol . Key features include:

  • SMILES: ClCC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(OC)C=C2
  • Collision Cross-Section (CCS): Predicted CCS values range from 184.6 Ų ([M+H]⁺, m/z 347.06) to 195.8 Ų ([M+Na]⁺, m/z 369.04), indicating moderate polarity .
  • Synthesis: Likely involves chloroacetylation of 4-(4-methoxybenzenesulfonyl)piperazine, analogous to methods for related compounds (e.g., reaction of piperazine derivatives with chloroacetyl chloride in dichloromethane or acetonitrile with a base like DIPEA) .

Properties

IUPAC Name

2-chloro-1-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O4S/c1-20-11-2-4-12(5-3-11)21(18,19)16-8-6-15(7-9-16)13(17)10-14/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADYJZKMMKSOLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one typically involves the reaction of 4-(4-methoxybenzenesulfonyl)piperazine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while hydrolysis would produce a carboxylic acid derivative .

Scientific Research Applications

2-Chloro-1-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its potential bioactivity.

    Medicine: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound can be utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-1-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins, thereby inhibiting their activity. The piperazine ring and the methoxybenzenesulfonyl group may contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
2-Chloro-1-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one C₁₃H₁₇ClN₂O₄S 346.83 4-Methoxybenzenesulfonyl, chloroacetyl Predicted CCS: 184.6–195.8 Ų
2-Chloro-1-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one C₁₄H₁₉ClN₂O₄S 346.83 4-Ethoxybenzenesulfonyl Longer alkyl chain; potential improved lipophilicity
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone C₁₂H₁₄ClN₂O 252.71 Phenyl Antifungal, antibacterial activity
2-Chloro-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethan-1-one C₁₂H₁₃Cl₂N₃O₃ 318.15 4-Chloro-2-nitrophenyl Electron-withdrawing nitro group
2-[3-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-1-(4-methylsulfonylpiperazin-1-yl)ethanone C₁₆H₁₈ClN₃O₃S 375.85 Methylsulfonyl, chlorophenyl-pyrazole Dual-targeting potential (e.g., kinase inhibition)

Key Differences and Implications

Substituent Effects on Bioactivity: The 4-methoxybenzenesulfonyl group in the main compound enhances hydrogen-bonding capacity compared to simpler sulfonyl (e.g., methylsulfonyl in ) or non-sulfonyl derivatives (e.g., phenyl in ). This may improve target binding in therapeutic contexts, such as histamine H3 receptor modulation . Ethoxy vs.

Electronic and Steric Modifications: The nitro group in introduces strong electron-withdrawing effects, which could stabilize negative charges in binding pockets but reduce metabolic stability.

Synthetic Accessibility :

  • Compounds with aryl sulfonyl groups (e.g., ) typically require multi-step synthesis, including sulfonylation of piperazine followed by chloroacetylation.
  • Simpler derivatives like are synthesized in one step via chloroacetyl chloride and piperazine, offering cost advantages .

Physicochemical Properties :

  • Higher molecular weight compounds (e.g., , 375.85 g/mol) may exhibit lower solubility but improved membrane permeability compared to the main compound (346.83 g/mol).
  • The methoxy group in the main compound balances polarity, as evidenced by its intermediate CCS values .

Biological Activity

2-Chloro-1-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one (CAS No. 925397-35-9) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Chloro-1-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one is C13H17ClN2O4S, with a molecular weight of 346.83 g/mol. The presence of a piperazine ring and a sulfonyl group suggests potential interactions with various biological targets.

Anticholinesterase Activity

Research indicates that piperazine derivatives, including compounds similar to 2-Chloro-1-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one, exhibit significant anticholinesterase activity. This activity is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease, where inhibition of acetylcholinesterase can enhance cholinergic transmission .

Table 1: Summary of Anticholinesterase Activity

CompoundActivity TypeIC50 (µM)Reference
2-Chloro-1-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-oneAnticholinesteraseTBD
Piperazine Derivative AAnticholinesteraseTBD
Piperazine Derivative BAnticholinesteraseTBD

Neuroprotective Effects

Studies have suggested that piperazine derivatives can provide neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress. The specific mechanism by which 2-Chloro-1-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one exerts these effects remains to be fully elucidated, but it may involve interactions with glutamate receptors or modulation of inflammatory pathways .

Case Study 1: In Vivo Efficacy

A study conducted on animal models demonstrated that administration of piperazine derivatives led to significant improvements in cognitive function as measured by standardized behavioral tests. The results indicated that these compounds could potentially reverse memory deficits associated with neurodegeneration .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of 2-Chloro-1-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one to acetylcholinesterase. These studies revealed favorable interactions at the enzyme's active site, supporting the hypothesis that this compound could serve as a lead for further development in treating cholinergic dysfunctions .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Chloro-1-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one?

The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the 4-methoxybenzenesulfonyl-piperazine intermediate via nucleophilic substitution between piperazine and 4-methoxybenzenesulfonyl chloride under inert conditions .
  • Step 2 : Reaction of the intermediate with chloroacetyl chloride in anhydrous dichloromethane, using a base like triethylamine to neutralize HCl byproducts .
  • Optimization : Purity (>95%) is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .

Q. How can the molecular structure of this compound be characterized experimentally?

Key techniques include:

  • X-ray crystallography : Resolves the spatial arrangement of the piperazine ring, sulfonyl group, and chloroethanone moiety. Bond angles and torsion angles validate steric interactions .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry (e.g., piperazine proton splitting at δ 3.2–3.6 ppm, sulfonyl group deshielding effects) .
  • Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak [M+H]+^+ at m/z 361.06, corroborating the molecular formula .

Q. What initial biological activity assays are suitable for evaluating this compound?

  • Binding affinity assays : Radioligand displacement studies (e.g., against serotonin or dopamine receptors) quantify target engagement .
  • Cellular activity screens : Dose-response curves in HEK-293 or CHO cells transfected with GPCRs measure IC50_{50} values for functional activity .
  • Solubility and stability : PBS (pH 7.4) solubility tests and HPLC monitoring of degradation under physiological conditions inform formulation needs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Computational modeling : Molecular docking (AutoDock Vina) predicts interactions with target proteins (e.g., serotonin 5-HT2A_{2A} receptor). Mutagenesis studies validate critical residues (e.g., Asp155 for hydrogen bonding) .
  • Analog synthesis : Introduce substituents (e.g., fluoro, methyl groups) at the methoxybenzene or piperazine ring to modulate lipophilicity (logP) and bioavailability .
  • Pharmacophore mapping : Overlay active/inactive analogs to identify essential features (e.g., sulfonyl group for receptor anchoring) .

Q. What strategies resolve contradictions in reported biological data for this compound?

  • Meta-analysis : Compare datasets across studies (e.g., IC50_{50} variability in receptor assays) to identify confounding factors (cell line differences, assay conditions) .
  • Orthogonal validation : Confirm activity using alternative methods (e.g., SPR for binding kinetics vs. functional cAMP assays) .
  • Proteomic profiling : Uncover off-target effects via kinome-wide screening or thermal shift assays .

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, stoichiometry) to identify optimal conditions (e.g., 0°C for sulfonylation minimizes byproducts) .
  • Flow chemistry : Continuous flow reactors enhance mixing and heat transfer for the chloroacetylation step, reducing reaction time from 12h to 2h .
  • In-line analytics : PAT (Process Analytical Technology) tools like FTIR monitor intermediate formation in real time .

Q. What advanced analytical methods assess the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to oxidative (H2_2O2_2), acidic (0.1M HCl), and basic (0.1M NaOH) conditions, followed by UPLC-MS to identify degradation products .
  • Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify remaining compound via LC-MS/MS .
  • Solid-state stability : DSC (Differential Scanning Calorimetry) monitors phase transitions, and PXRD tracks crystallinity changes during accelerated aging .

Methodological Notes

  • Contradictions in evidence : Synthesis protocols in and differ in solvent choice (DMF vs. dichloromethane), impacting reaction kinetics.
  • Key SAR insight : The 4-methoxybenzenesulfonyl group is critical for receptor selectivity, as shown in , while chloroethanone enhances membrane permeability .

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